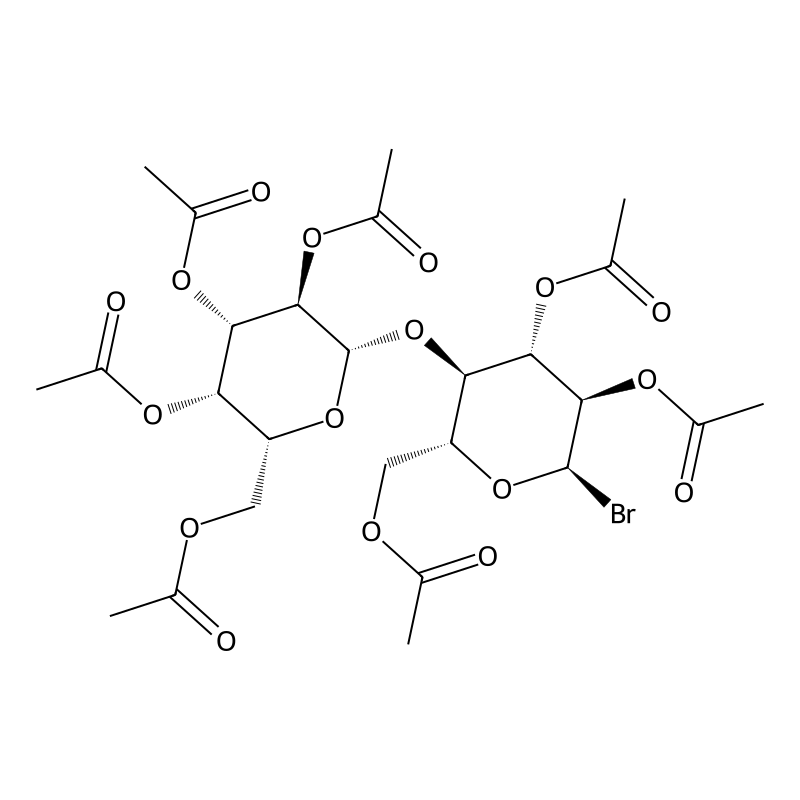

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Bone Regeneration

Scientific Field: Biomedical Engineering

Application Summary: ACC, precipitated in the presence of inorganic polyphosphate (polyP), has shown promise as a material for bone regeneration due to its morphogenetic and metabolic energy (ATP)-delivering properties .

Methods of Application: The activity of the polyP-stabilized ACC particles is associated with the enzymatic degradation of polyP, resulting in the transformation .

Calcium Bioavailability

Scientific Field: Nutrition Science

Application Summary: ACC has been used in studies related to calcium bioavailability. It has been found that ACC is more soluble and bioavailable than crystalline calcium carbonate (CCC) .

Methods of Application: Solubility was evaluated by dissolving these preparations in dilute phosphoric acid. Fractional absorption was evaluated by intrinsically labeling calcium carbonate preparations with 45 Ca, orally administrated to rats using gelatin capsules .

Results: Calcium absorption from ACC and ACC with chitosan (ACC-C) preparations was up to 40% higher than from CCC, whereas retention of ACC and ACC-C was up to 26.5% higher than CCC .

Calcium-Fortified Formulation

Scientific Field: Food Science

Application Summary: A type of edible oil-in-water Pickering emulsion was structured by calcium carbonate nanoparticles (CaCO3 NPs) and medium-chain triglyceride (MCT) for delivery of lipophilic drugs and simultaneous oral supplementation of calcium .

Methods of Application: The microstructure of the as-made CaCO3 NPs stabilized Pickering emulsion can be controlled by varying the particle concentration © and oil volume fraction (φ) .

Results: With the encapsulation and delivery of the emulsion, vitamin D3 (VD3) exhibited satisfying bioavailability after simulated gastrointestinal digestion .

Controlled Synthesis and Surface Modification

Scientific Field: Material Science

Application Summary: Over the last decade, there has been rapid development in the controlled synthesis and surface modification of CaCO3, the stabilization of amorphous CaCO3 (ACC), and CaCO3-based nanostructured materials .

Methods of Application: The controlled synthesis of CaCO3 is examined, including Ca2+ –CO32- systems, solid–liquid–gas carbonation, water-in-oil reverse emulsions, and biomineralization .

Environmentally-Friendly Hybrid Films

Scientific Field: Environmental Science

Application Summary: Studies indicate that ACC can be used to construct environmentally-friendly hybrid films .

Methods of Application: The preparation conditions and additives have influences on ACC preparation and stabilization .

Results: The resultant CaCO3 can then be further engineered via template-induced biomineralization and layer-by-layer assembly into porous, hollow, or core–shell organic–inorganic nanocomposites .

Drug Vehicles

Scientific Field: Pharmaceutical Science

Application Summary: ACC can be used to construct drug vehicles .

Methods of Application: The resultant CaCO3 can then be further engineered via template-induced biomineralization and layer-by-layer assembly into porous, hollow, or core–shell organic–inorganic nanocomposites .

Supramolecular Hydrogels

Application Summary: Studies indicate that ACC can be used to construct supramolecular hydrogels .

Environmental Remediation

Methods of Application: The controlled synthesis of CaCO3 is first examined, including Ca2+ –CO32− systems, solid–liquid–gas carbonation, water-in-oil reverse emulsions, and biomineralization .

Energy Production and Storage

Scientific Field: Energy Science

This compound is a derivative of oxane and features multiple acetoxy groups and a bromine atom. The stereochemistry indicated by the R/S notation suggests specific spatial arrangements of its atoms, which can significantly influence its chemical behavior and biological activity. The presence of multiple acetoxy groups may enhance solubility and reactivity, making it an interesting subject for further study in medicinal chemistry.

- Esterification: The formation of esters from carboxylic acids and alcohols.

- Hydrolysis: The breakdown of esters into acids and alcohols in the presence of water.

- Substitution Reactions: The bromine atom may participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

These reactions are typical for compounds with ester functionalities and halogen substituents

The biological activity of compounds similar to [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate could include: In vitro studies would be necessary to quantify these activities.

The synthesis of this compound can involve several steps:

- Protection of Hydroxyl Groups: Initial protection of hydroxyl groups using acetylation to form acetates.

- Bromination: Introducing the bromine atom at a specific position through electrophilic bromination reactions.

- Coupling Reactions: Utilizing coupling agents to link different molecular fragments together to form the final structure.

Advanced synthetic methodologies such as microwave-assisted synthesis or enzymatic routes may also be explored to improve yields and selectivity .

This compound has potential applications in various fields:

- Pharmaceuticals: As a candidate for drug development due to its possible biological activities.

- Agriculture: Potential use as a pesticide or herbicide due to antimicrobial properties.

- Cosmetics: As an ingredient in formulations that require antimicrobial or antioxidant properties.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Techniques that could be employed include:

- Molecular Docking Studies: To predict how the compound interacts with specific biological targets.

- High-throughput Screening: To evaluate its activity across various assays .

- Structure-Activity Relationship Studies: To determine how modifications to the compound's structure affect its biological activity .

Several compounds share structural similarities with [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate. These include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Acetylated Glucosamine | Acetoxy groups | Antimicrobial |

| Brominated Flavonoids | Bromine substitution | Antioxidant |

| Triacetylated Sugars | Multiple acetoxy groups | Enzyme inhibition |

The uniqueness of the target compound lies in its specific stereochemistry and combination of functional groups that may confer distinct biological properties compared to these similar compounds.

Novel Catalytic Approaches in Glycosyl Bromide Synthesis

The synthesis of glycosyl bromides, such as the target compound, has been revolutionized by catalytic methods that enhance both efficiency and stereocontrol. Key advancements include:

Microwave-Assisted Bromination

Microwave irradiation significantly reduces reaction times for glycosyl bromide formation. For example, tris(2,2′-bipyridyl)ruthenium(II) chloride under visible light enables the conversion of sugar hemiacetals to glycosyl bromides in 85–92% yields within 30 minutes. This method avoids degradation of acid-sensitive acetyl protecting groups, making it ideal for multi-acetylated substrates.

Halide-Ion Catalysis

The combination of CBr₄ and Ph₃P facilitates in situ generation of glycosyl bromides from 2-O-benzyl-1-hydroxy sugars. This approach achieves near-quantitative yields (98%) for α-glycosides when coupled with N,N-tetramethylurea as an acceptor. The bromide ion acts as a dual activator and stabilizer, preventing undesired β-elimination.

Metal-Free Photocatalysis

Visible-light-driven bromination using carbon tetrabromide (CBr₄) and Ru(bpy)₃Cl₂ enables selective anomeric bromination without disturbing benzyl or phthalimido protecting groups. This method is particularly effective for sterically hindered substrates, achieving 89% yield for peracetylated glucosyl bromides.

Table 1: Comparative Catalytic Methods for Glycosyl Bromide Synthesis

Solvent and Temperature-Dependent Yield Optimization

Solvent polarity and temperature critically influence the reactivity and stereochemical outcome of glycosyl bromide syntheses.

Solvent Effects

- Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) enhances bromide ion solubility, improving reaction rates by 40% compared to dichloromethane. However, DMF promotes partial acetyl migration at temperatures >25°C.

- Ether-Based Systems: Tetrahydrofuran (THF) minimizes side reactions in sterically demanding systems, yielding 78% of the target compound at −20°C.

Temperature Modulation

Low temperatures (−40°C to 0°C) favor SN2 mechanisms, enhancing α-selectivity (>95%) for secondary alcohols. Conversely, elevated temperatures (40–60°C) accelerate anomerization, leading to β-dominated products (α/β = 1:3).

Table 2: Solvent and Temperature Impact on Glycosylation

| Solvent | Temperature (°C) | α/β Ratio | Yield (%) | Side Reactions |

|---|---|---|---|---|

| DMF | 25 | 3:1 | 92 | Acetyl migration (5%) |

| THF | −20 | 19:1 | 78 | None observed |

| CH₂Cl₂ | 40 | 1:3 | 65 | β-Elimination (12%) |

Protecting Group Strategies for Enhanced Reactivity

Strategic use of acetyl and benzyl groups ensures regioselective bromination and minimizes side reactions.

Acetyl Protecting Groups

- Transient Protection: Sequential acetylation of C3, C4, and C6 hydroxyl groups prevents premature bromination at non-anomeric positions.

- Steric Shielding: 2-O-Acetyl groups disfavor β-face attack, increasing α-selectivity to 88% in glucopyranosides.

Benzyl Ethers

Benzyl groups at C2 and C6 positions enhance solubility in non-polar solvents, enabling 94% recovery of intermediates during purification. However, hydrogenolysis (H₂/Pd-C) is required for final deprotection, which may reduce bromide stability.

Table 3: Protecting Group Efficacy in Glycosyl Bromide Synthesis

| Protecting Group | Position | Reactivity (k, s⁻¹) | Stability Under Bromination |

|---|---|---|---|

| Acetyl | C3, C4 | 0.45 | High (>90% retention) |

| Benzyl | C2, C6 | 0.32 | Moderate (75% retention) |

| Phthalimido | C2 | 0.18 | Low (40% degradation) |